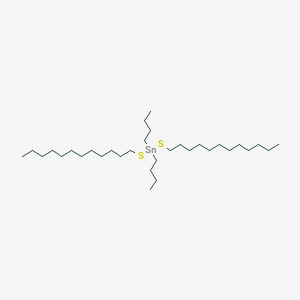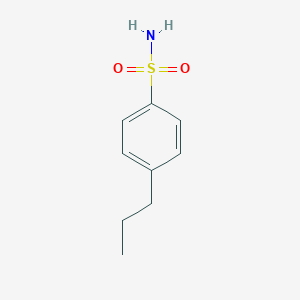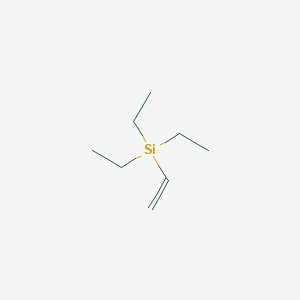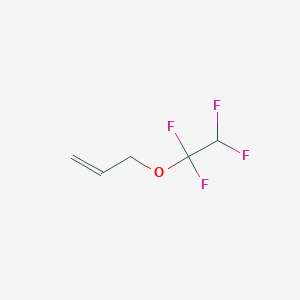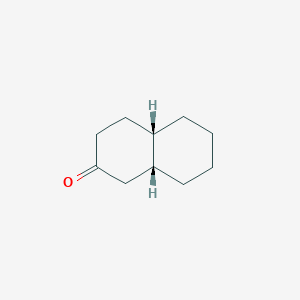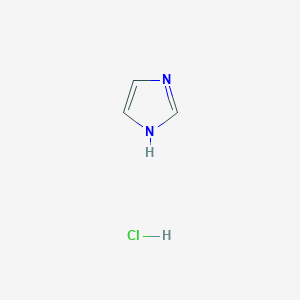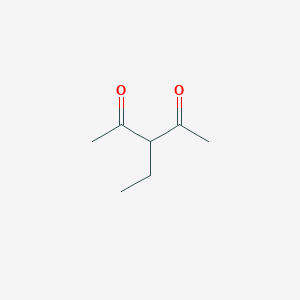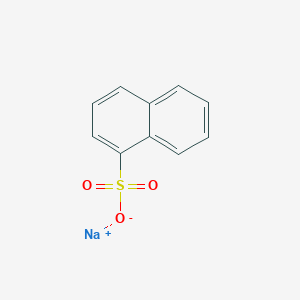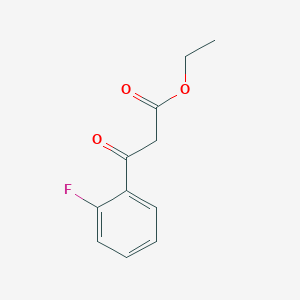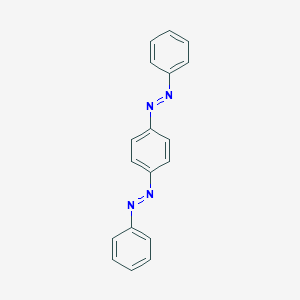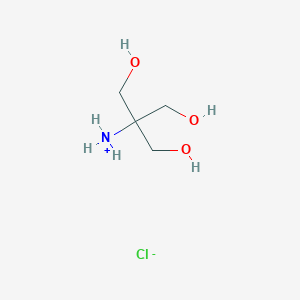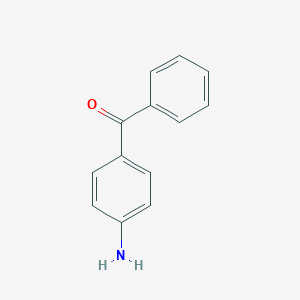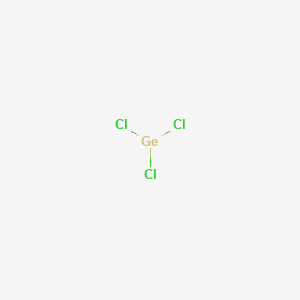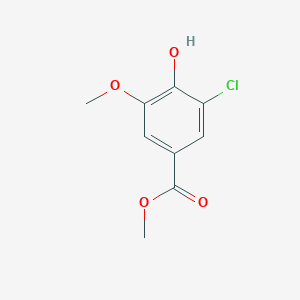
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate, also known as chlorogenic acid methyl ester, is a natural compound found in various plants, such as coffee, tea, and fruits. It has gained attention in the scientific community for its potential therapeutic benefits and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate exerts its effects through various mechanisms, including the inhibition of reactive oxygen species, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, the improvement of glucose metabolism, and the enhancement of endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 3-chloro-4-hydroxy-5-methoxybenzoate in lab experiments include its low toxicity and its availability in natural sources. However, its low solubility in water and its instability under certain conditions can be limitations for its use in certain experiments.
Orientations Futures
Future research on methyl 3-chloro-4-hydroxy-5-methoxybenzoate should focus on its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and diabetes. Additionally, further studies should investigate its mechanisms of action and its potential interactions with other compounds. Finally, the development of novel methods for the synthesis and purification of methyl 3-chloro-4-hydroxy-5-methoxybenzoate can improve its availability and facilitate its use in various applications.
Applications De Recherche Scientifique
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate has been studied for its potential therapeutic benefits in various fields, including cancer research, cardiovascular disease, and diabetes. It has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties.
Propriétés
Numéro CAS |
1205-50-1 |
|---|---|
Nom du produit |
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate |
Formule moléculaire |
C9H9ClO4 |
Poids moléculaire |
216.62 g/mol |
Nom IUPAC |
methyl 3-chloro-4-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C9H9ClO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,1-2H3 |
Clé InChI |
ONPNTTNXLNYIJM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)Cl)O |
SMILES canonique |
COC1=C(C(=CC(=C1)C(=O)OC)Cl)O |
Autres numéros CAS |
1205-50-1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)
